

Commercial suppliers of 2-Bromo-3-hexyl-5-iodothiophene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-3-hexyl-5-iodothiophene**

Cat. No.: **B174538**

[Get Quote](#)

An In-depth Technical Guide to **2-Bromo-3-hexyl-5-iodothiophene** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-3-hexyl-5-iodothiophene**, a key building block in the synthesis of advanced organic electronic materials and potentially in the development of novel therapeutic agents. This document details its commercial availability, synthesis protocols, and applications, tailored for researchers, scientists, and professionals in drug development.

Introduction

2-Bromo-3-hexyl-5-iodothiophene (CAS No: 160096-76-4) is a halogenated thiophene derivative.^[1] Its structure, featuring a bromine atom, an iodine atom, and a hexyl side chain, makes it a versatile precursor for creating complex organic molecules. The hexyl group enhances solubility in organic solvents, a crucial property for solution-based processing of organic electronics.^[2] The distinct reactivity of the C-Br and C-I bonds allows for selective functionalization through various cross-coupling reactions, making it a valuable monomer in the synthesis of regioregular conjugated polymers like poly(3-hexylthiophene) (P3HT).^{[3][4]} These polymers are integral to the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).^[2]

Beyond materials science, thiophene derivatives are being explored for their pharmacological potential, including anti-thrombolytic and biofilm inhibition activities, suggesting that derivatives

of **2-Bromo-3-hexyl-5-iodothiophene** could be of interest in drug discovery and development.

[5][6]

Commercial Availability

A variety of chemical suppliers offer **2-Bromo-3-hexyl-5-iodothiophene**. The following table summarizes the available quantitative data from several commercial sources. Please note that pricing and availability are subject to change and should be verified with the respective suppliers.

Supplier	Product Number	Purity	Available Quantities	Price (USD)	Notes
Sigma-Aldrich (MilliporeSigma)	-	Not specified	Solution (1.0 M in THF)	Contact for pricing	Product is listed as discontinued.
Tokyo Chemical Industry (TCI)	B3865	>97.0% (GC)	Contact for availability	Contact for pricing	Appearance is a light yellow to amber to dark green clear liquid.
CHIRALEN	3568245	97%	250mg	\$21.00	Keep in dark place, inert atmosphere, store in freezer under -20°C.[1]
CP Lab Safety	-	Not specified	1g	Contact for pricing	Stabilized with a copper chip; requires special shipping on ice.[7]
Chem-Impex	44991 (for 2-Bromo-3-hexylthiophene)	≥ 98% (GC)	5g, 25g	\$158.14 (5g)	Note: This is for the precursor, 2-Bromo-3-hexylthiophene.[8]
ChemsrC	-	97.0%	Contact for availability	Check with supplier	Lists various suppliers, including Shanghai

Nianxing
Industrial Co.,
Ltd.^[9]

Synthesis and Experimental Protocols

The following section details a common laboratory-scale synthesis of **2-Bromo-3-hexyl-5-iodothiophene** from its precursor, 2-bromo-3-hexylthiophene.

Synthesis of 2-Bromo-3-hexyl-5-iodothiophene

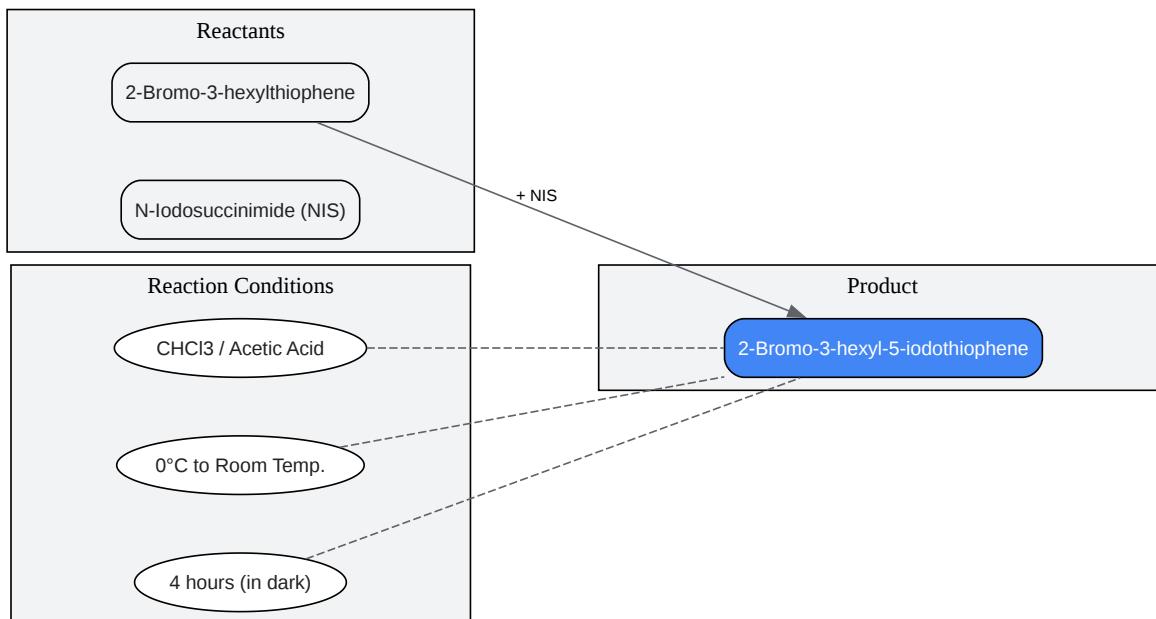
This protocol is adapted from a published procedure.^[10]

Materials:

- 2-bromo-3-hexylthiophene
- N-iodosuccinimide (NIS)
- Chloroform (CHCl_3)
- Acetic acid
- 10% aqueous Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Diethyl ether (Et_2O)
- Anhydrous Magnesium sulfate (MgSO_4)
- Heptane
- Silica gel for column chromatography

Procedure:

- In a flask, dissolve 2-bromo-3-hexylthiophene (5.00 g, 20.2 mmol) in a 7:3 mixture of chloroform and acetic acid (50 mL).

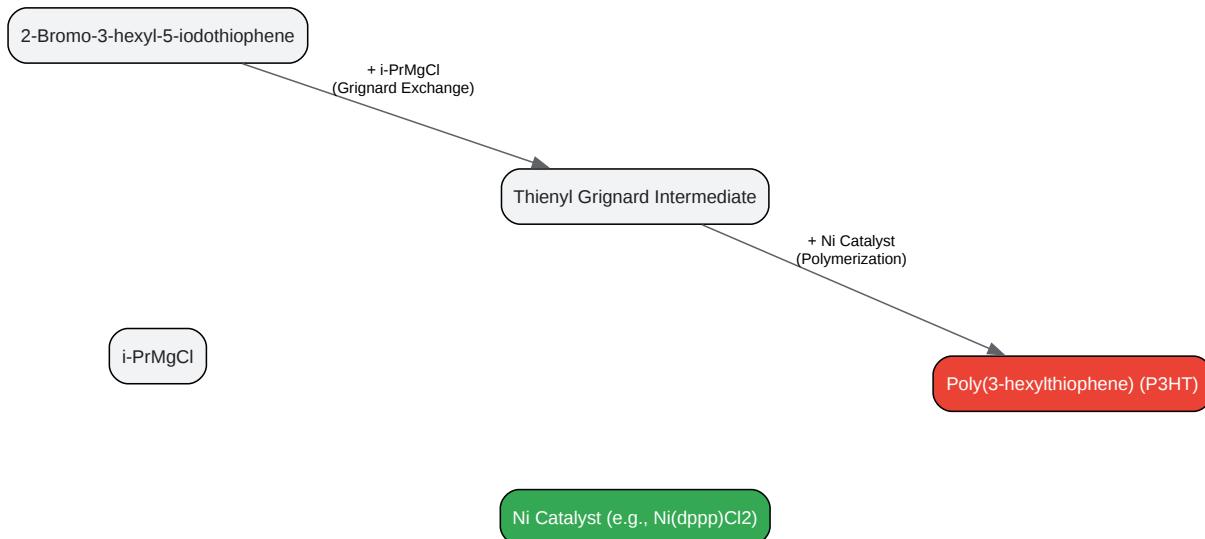

- Cool the stirred solution to 0°C.
- Add N-iodosuccinimide (5.45 g, 24.24 mmol) to the solution.
- Stir the mixture in the dark at room temperature for 4 hours.
- After 4 hours, add a 10% aqueous solution of Na₂S₂O₃ to quench the reaction.
- Extract the mixture with diethyl ether.
- Wash the organic layer with a 10% aqueous Na₂S₂O₃ solution.
- Dry the organic layer over anhydrous MgSO₄.
- Filter the solution and remove the solvent by evaporation under reduced pressure.
- Purify the residue by silica gel column chromatography using heptane as the eluent to yield **2-bromo-3-hexyl-5-iodothiophene** as a pale yellow oil (yield: 6.90 g, 92%).[10]

Characterization (¹H-NMR):

- ¹H-NMR (300 Hz, CDCl₃): δ 6.97 (s, 1H), 2.54 (t, ³J =7.5 Hz, 2H), 1.56 (quint, 2H), 1.32 (m, 6H), 0.89 (t, ³J =6.4 Hz, 3H).[10]

Visualization of Synthesis Pathway

The following diagram illustrates the synthetic route for **2-Bromo-3-hexyl-5-iodothiophene**.


[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Bromo-3-hexyl-5-iodothiophene**.

Application in Polymer Synthesis: Grignard Metathesis (GRIM) Polymerization

2-Bromo-3-hexyl-5-iodothiophene is a key monomer for the Grignard Metathesis (GRIM) polymerization to produce highly regioregular poly(3-hexylthiophene) (P3HT).^[4] The higher reactivity of the iodine atom compared to the bromine atom allows for a selective Grignard exchange reaction.^[4]

The general workflow for this polymerization is as follows:

[Click to download full resolution via product page](#)

Caption: GRIM polymerization using **2-Bromo-3-hexyl-5-iodothiophene**.

This controlled polymerization method is crucial for achieving the desired electronic properties of P3HT for use in various organic electronic devices.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chiralen.com [chiralen.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 4. iris.unito.it [iris.unito.it]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 2-Bromo-3-hexyl-5-iodothiophene | CAS#:160096-76-4 | Chemsric [chemsrc.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Commercial suppliers of 2-Bromo-3-hexyl-5-iodothiophene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174538#commercial-suppliers-of-2-bromo-3-hexyl-5-iodothiophene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com